2-(Aminomethyl)-4-methylpentanoic acid
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Overview
Description
2-(Aminomethyl)-4-methylpentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of valine, an essential amino acid, and is characterized by the presence of an aminomethyl group attached to the fourth carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4-methylpentanoic acid typically involves the amidomalonate synthesis method. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidomalonate synthesis due to its cost-effectiveness and scalability. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield primary or secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include ketones, aldehydes, primary and secondary amines, and various substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its aminomethyl group allows it to participate in a range of reactions, contributing to its biological activity.
Comparison with Similar Compounds
Valine: As a derivative of valine, 2-(aminomethyl)-4-methylpentanoic acid shares some structural similarities but has distinct chemical properties due to the aminomethyl group.
Leucine: Another branched-chain amino acid, leucine, has a similar structure but differs in its side chain configuration.
Isoleucine: Isoleucine is structurally similar but has a different arrangement of its carbon atoms.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQYBCPMFDMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598226 |
Source
|
Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100869-07-6 |
Source
|
Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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